Cas no 2138272-46-3 (4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione Chemical and Physical Properties
Names and Identifiers
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- 4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
- 3H-1,2,4-Triazole-3-thione, 4-(2,2-difluoroethyl)-5-(1,1-dimethylpropyl)-2,4-dihydro-
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- Inchi: 1S/C9H15F2N3S/c1-4-9(2,3)7-12-13-8(15)14(7)5-6(10)11/h6H,4-5H2,1-3H3,(H,13,15)
- InChI Key: VKKSNYJQXVDXMN-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(C)(C)CC)N1CC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 289
- XLogP3: 2.6
- Topological Polar Surface Area: 59.7
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782438-0.05g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.05g |
$1091.0 | 2024-05-22 | |
| Enamine | EN300-782438-0.1g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.1g |
$1144.0 | 2024-05-22 | |
| Enamine | EN300-782438-0.25g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.25g |
$1196.0 | 2024-05-22 | |
| Enamine | EN300-782438-0.5g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 0.5g |
$1247.0 | 2024-05-22 | |
| Enamine | EN300-782438-1.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 1.0g |
$1299.0 | 2024-05-22 | |
| Enamine | EN300-782438-2.5g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 2.5g |
$2548.0 | 2024-05-22 | |
| Enamine | EN300-782438-5.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 5.0g |
$3770.0 | 2024-05-22 | |
| Enamine | EN300-782438-10.0g |
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol |
2138272-46-3 | 95% | 10.0g |
$5590.0 | 2024-05-22 |
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione: A Comprehensive Overview
4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione (CAS No. 2138272-46-3) is a chemically synthesized compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. The presence of a thione group further distinguishes this compound, making it a valuable subject for research in drug discovery and material science.
The molecular structure of 4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione is characterized by a central triazole ring substituted with two distinct groups: a 2,2-difluoroethyl group at the 4-position and a 2-methylbutan-2-yl group at the 3-position. These substituents contribute to the compound's chemical reactivity and physical properties. The fluorine atoms in the difluoroethyl group introduce electron-withdrawing effects, which can influence the compound's stability and reactivity. Meanwhile, the bulky 2-methylbutan-2-yl group adds steric hindrance, potentially affecting the compound's solubility and bioavailability.
Recent studies have explored the potential of 4-(2,2-Difluoroethyl)-3-(long-tail keyword) as a building block in medicinal chemistry. Researchers have investigated its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. For instance, its thione group can undergo various transformations to introduce functional groups that enhance drug-target interactions. This versatility makes it an attractive candidate for developing novel therapeutic agents.
In terms of synthesis, CAS No. 213827-46-3 is typically prepared through multi-step reactions involving nucleophilic substitutions and cyclizations. The synthesis pathway often begins with the preparation of intermediate compounds that are subsequently subjected to condensation reactions to form the triazole ring. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.
The application of 4-(long-tail keyword) extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as an electron-deficient component in donor–acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Preliminary studies suggest that its fluorinated substituents enhance its electron-withdrawing capabilities, making it suitable for these advanced applications.
From a toxicological perspective, understanding the safety profile of CAS No. long-tail keyword-46-3 is crucial for its prospective use in drug development. Recent toxicity studies have focused on assessing its acute and chronic effects on various biological systems. Results indicate that while it exhibits low toxicity at therapeutic concentrations, further investigations are required to fully characterize its long-term effects.
In conclusion, 4-(long-tail keyword) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups provide opportunities for innovation in drug discovery and materials science. As research continues to uncover its potential uses and optimize its properties, this compound is poised to play a significant role in advancing modern chemistry and technology.
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